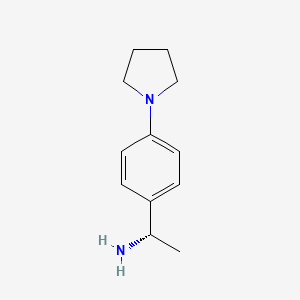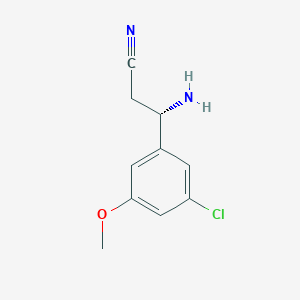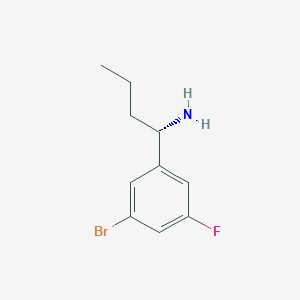
(1S)-1-(4-Pyrrolidinylphenyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Pyrrolidinylphenyl)ethylamine: benzylamine , is an organic compound with the chemical formula C₁₀H₁₅N. It features a benzene ring attached to a primary amine group via an ethyl chain. The compound’s systematic name reflects its stereochemistry, where the “1S” designation indicates the absolute configuration of the chiral center.
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to benzylamine:
Reductive Amination: The most common method involves reductive amination of benzaldehyde with ammonia or an amine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine intermediate to yield benzylamine.
Gabriel Synthesis: This classic method employs phthalimide as a starting material. After converting phthalimide to the corresponding potassium salt, it reacts with an alkyl halide (such as benzyl chloride) to form benzylamine.
Hofmann Rearrangement: Benzylamine can be obtained by treating benzyl chloride with sodium hypochlorite (NaOCl) followed by ammonia.
b. Industrial Production
Benzylamine is industrially produced via reductive amination of benzaldehyde using hydrogen gas and a metal catalyst. This process ensures high yields and purity.
Chemical Reactions Analysis
Benzylamine participates in various reactions:
Oxidation: Oxidation of benzylamine yields benzaldehyde.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Reduction: Benzylamine can be reduced to benzyl alcohol. Common reagents include hydrogen peroxide (for oxidation), alkyl halides (for substitution), and reducing agents (for reduction).
Scientific Research Applications
Benzylamine finds applications across disciplines:
Chemistry: As a versatile building block, it contributes to the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: Benzylamine derivatives serve as ligands for receptors and enzymes.
Medicine: Some antihistamines and antihypertensive drugs contain benzylamine moieties.
Industry: Benzylamine is used in the production of dyes, resins, and rubber chemicals.
Mechanism of Action
Benzylamine’s effects are attributed to its interactions with molecular targets. It may act as a substrate for enzymes or modulate receptor activity. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Benzylamine stands out due to its simple structure and diverse applications. Similar compounds include phenethylamine, aniline, and other primary amines.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1S)-1-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,10H,2-3,8-9,13H2,1H3/t10-/m0/s1 |
InChI Key |
OCZYPQZGADEYRH-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2CCCC2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)






![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13052187.png)
![tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13052190.png)


